
(2-Methylindolin-1-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives . Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature .
Molecular Structure Analysis
The molecular structure of indole derivatives is quite diverse, with the indole nucleus being a common feature. This nucleus is an important heterocyclic system that provides the skeleton to many compounds .
Chemical Reactions Analysis
Indole derivatives undergo a variety of chemical reactions. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Physical And Chemical Properties Analysis
Indole derivatives are typically crystalline and colorless in nature with specific odors . The exact physical and chemical properties can vary depending on the specific derivative.
科学的研究の応用
Structural and Molecular Analysis
- Compounds structurally related to (2-Methylindolin-1-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone have been synthesized and characterized, emphasizing the significance of heterocyclic compounds in pharmacological activities. For instance, cinnoline and pyrazole-based compounds show a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties (Bawa et al., 2010). Similarly, the synthesis and structural exploration of bioactive heterocycles have been highlighted, showcasing the potential of these compounds in drug discovery (Prasad et al., 2018).
Crystal and Molecular Structure Analysis
- The crystal and molecular structure of related compounds has been a subject of study to understand the stability and interactions of these molecules. For instance, a study on a chloropyridin-methoxy-methylphenyl compound analyzed the intermolecular hydrogen bonding and its contribution to molecular stability (Lakshminarayana et al., 2009). Another study involving an indolizine-pyridinoyl compound discussed the dihedral angles between rings and the absence of classical hydrogen bonds in the crystal structure, which are crucial for understanding the compound's physical properties (Kloubert et al., 2012).
Synthesis and Pharmacological Applications
- The synthesis of compounds with structural similarities to (2-Methylindolin-1-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone has been explored, showcasing their potential in pharmacological applications. For example, a study described the synthesis of pyridine derivatives and their in vitro antimicrobial activity, suggesting the therapeutic potential of these compounds (Patel et al., 2011). Another study focused on (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives, identifying them as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists with analgesic effects in pain treatment models (Tsuno et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O/c1-18-7-3-5-9-22(18)23-11-12-25(28-27-23)29-15-13-20(14-16-29)26(31)30-19(2)17-21-8-4-6-10-24(21)30/h3-12,19-20H,13-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLUZUGOZRMCDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=C5C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylindolin-1-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

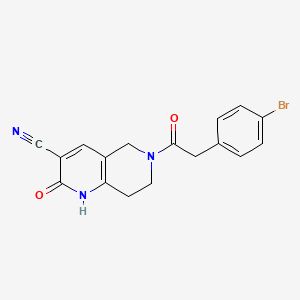
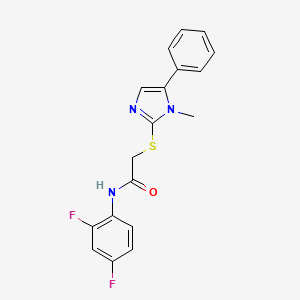
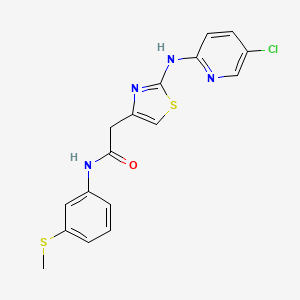
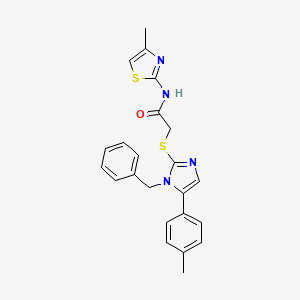
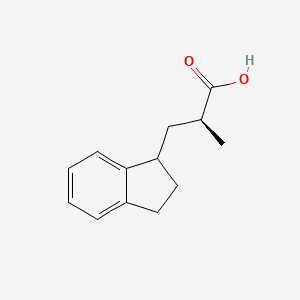
![tert-butyl N-[1-hydroxy-3-(1,3-thiazol-2-yl)propan-2-yl]carbamate](/img/structure/B2405439.png)
![N,N-diethyl-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2405440.png)
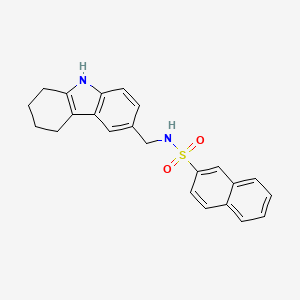
![3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2405443.png)

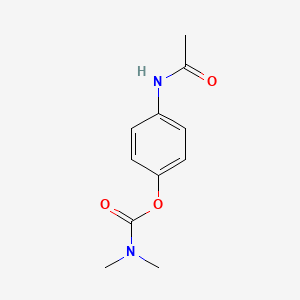
![2-{4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(3-methylbutyl)acetamide](/img/structure/B2405449.png)

![Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2405453.png)